molecular formula C14H16N2O2S B2478439 N-(1-cyanocyclobutyl)-4-methanesulfinyl-N-methylbenzamide CAS No. 1281050-15-4

N-(1-cyanocyclobutyl)-4-methanesulfinyl-N-methylbenzamide

Cat. No.: B2478439
CAS No.: 1281050-15-4
M. Wt: 276.35
InChI Key: PITQDCPMJWKOKX-UHFFFAOYSA-N
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Description

N-(1-cyanocyclobutyl)-4-methanesulfinyl-N-methylbenzamide is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound features a benzamide core with a cyanocyclobutyl group and a methanesulfinyl substituent, making it an interesting subject for research in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyanocyclobutyl)-4-methanesulfinyl-N-methylbenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the cyanocyclobutyl intermediate: This step involves the cyclization of a suitable precursor to form the cyanocyclobutyl ring.

    Introduction of the methanesulfinyl group: This can be achieved through sulfoxidation reactions using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Coupling with the benzamide core: The final step involves coupling the cyanocyclobutyl and methanesulfinyl intermediates with the benzamide core under suitable conditions, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of robust purification methods to obtain the compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyanocyclobutyl)-4-methanesulfinyl-N-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The methanesulfinyl group can be further oxidized to a sulfone using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The cyanocyclobutyl group can be reduced to an amine using reducing agents like lithium aluminum hydride or hydrogenation over a palladium catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, palladium on carbon with hydrogen gas.

    Substitution: Electrophiles like bromine, chlorine, or nitronium ions in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of the corresponding sulfone derivative.

    Reduction: Formation of the amine derivative.

    Substitution: Formation of various substituted benzamide derivatives depending on the electrophile used.

Scientific Research Applications

N-(1-cyanocyclobutyl)-4-methanesulfinyl-N-methylbenzamide has found applications in several scientific research areas:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein-ligand binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(1-cyanocyclobutyl)-4-methanesulfinyl-N-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyanocyclobutyl group may facilitate binding to hydrophobic pockets, while the methanesulfinyl group can participate in hydrogen bonding or electrostatic interactions. These interactions can modulate the activity of the target protein, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • **N-(1-cyanocyclobutyl)-N-methyl-4-(2,2,2-trifluoroethyl)benzenesulfonamide
  • **N-(1-cyanocyclobutyl)-N,3-dimethyl-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide
  • **(E)-N-(1-Cyanocyclobutyl)-N-methyl-3-(6-nitro-4H-1,3-benzodioxin-8-yl)prop-2-enamide

Uniqueness

N-(1-cyanocyclobutyl)-4-methanesulfinyl-N-methylbenzamide stands out due to its unique combination of a cyanocyclobutyl group and a methanesulfinyl substituent. This combination imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

N-(1-cyanocyclobutyl)-N-methyl-4-methylsulfinylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2S/c1-16(14(10-15)8-3-9-14)13(17)11-4-6-12(7-5-11)19(2)18/h4-7H,3,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PITQDCPMJWKOKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=CC=C(C=C1)S(=O)C)C2(CCC2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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